

8-N3-cADPR: Discovery, Synthesis, and Photoaffinity Labeling

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Compound of Interest

Compound Name: *8-Azidocyclic adenosine diphosphate-ribose*

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A Technical Guide to Probing cADPR-Mediated Ca²⁺ Signaling

Executive Summary

8-Azido-cyclic adenosine diphosphate ribose (8-N3-cADPR) is a synthetic analogue of the second messenger cyclic ADP-ribose (cADPR).[1] It was developed to overcome the transient nature of cADPR–protein interactions, enabling the identification of cADPR-binding proteins through photoaffinity labeling. Unlike the native agonist, 8-N3-cADPR functions as a potent, competitive antagonist of cADPR-induced Ca²⁺ release (IC₅₀ ~7 nM in sea urchin eggs). This guide details the chemo-enzymatic synthesis of 8-N3-cADPR, its validation, and its application in mapping the cADPR signaling complex.

Discovery and Design Rationale

The Signaling Context

Cyclic ADP-ribose (cADPR) is a universal Ca²⁺-mobilizing second messenger that targets intracellular stores, distinct from the IP₃-sensitive pools.[2] While cADPR is known to modulate

Ryanodine Receptors (RyR), the direct molecular target remains a subject of intense investigation.[2] The transient, low-affinity nature of cADPR binding necessitated the development of a covalent probe.

Structural Logic: Why Position 8?

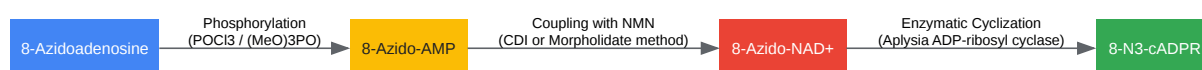
The design of 8-N3-cADPR was pioneered by T.F. Walseth and H.C. Lee in the early 1990s.[3]

- **N1-Ribosyl Linkage:** The "northern" ribose linkage at N1 is essential for cyclization and biological activity; modification here often destroys activity.
- **C8-Position of Adenine:** Structure-activity relationship (SAR) studies indicated that the C8 position of the adenine ring is solvent-exposed and tolerant to bulkier substitutions without preventing receptor binding.
- **Azide Moiety (-N₃):** Chosen for its small size and photoreactivity. Upon UV irradiation (~254–300 nm), the azide generates a highly reactive nitrene intermediate that inserts into nearby C-H or N-H bonds, covalently crosslinking the ligand to its receptor.

Chemo-Enzymatic Synthesis Protocol

The synthesis of 8-N3-cADPR is a hybrid workflow: Chemical synthesis constructs the NAD⁺ analogue, and Enzymatic synthesis performs the complex cyclization.

Workflow Visualization



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Figure 1: Chemo-enzymatic route for 8-N3-cADPR synthesis. The critical step is the enzymatic ring closure by Aplysia cyclase.

Step-by-Step Methodology

Phase 1: Chemical Synthesis of Precursor (8-N3-NAD⁺)

Prerequisite: Start with commercially available 8-azidoadenosine or synthesize via bromination (8-Br-Adenosine) followed by nucleophilic substitution with sodium azide.

Step 1: Phosphorylation to 8-N3-AMP

- Reagents: 8-Azidoadenosine, Phosphoryl chloride (POCl_3), Trimethyl phosphate.
- Procedure: Dissolve 8-azidoadenosine in trimethyl phosphate at 0°C. Add dropwise. Stir for 2–4 hours.
- Quench: Neutralize with TEAB (Triethylammonium bicarbonate) buffer.
- Purification: DEAE-Sephadex A-25 column chromatography. Elute with a linear gradient of TEAB.
- Validation: Check purity via HPLC (C18 column) and UV absorbance (max ~280 nm).

Step 2: Coupling to Form 8-N3-NAD⁺

- Activation: Convert 8-N3-AMP to its phosphorimidazolide form using Carbonyldiimidazole (CDI) in anhydrous DMF.
- Coupling: React the activated 8-N3-AMP with Nicotinamide Mononucleotide (NMN).
- Reaction: Stir under argon for 24–48 hours at room temperature.
- Purification: Anion exchange chromatography (e.g., AG 1-X2 formate form). Elute with formic acid gradient. Lyophilize fractions containing 8-N3-NAD⁺.

Phase 2: Enzymatic Cyclization

This step utilizes the unique ability of *Aplysia californica* ADP-ribosyl cyclase to recognize N1-substituted NAD⁺ analogs.

- Enzyme Preparation: Use purified *Aplysia* ADP-ribosyl cyclase (commercially available or purified from ovotestis).

- Reaction Mix:
 - Substrate: 1–5 mM 8-N3-NAD⁺.
 - Buffer: 20 mM Tris-HCl, pH 7.2.
 - Enzyme: ~0.1–0.5 units/mL.
- Incubation: Incubate at room temperature (22–25°C) in the dark (crucial to prevent premature photolysis).
- Monitoring: Monitor reaction progress by HPLC. The retention time of 8-N3-cADPR will differ significantly from 8-N3-NAD⁺ due to the loss of the nicotinamide charge and ring formation.
- Termination: Filter out the enzyme using a 10 kDa cutoff spin filter (Amicon).

Phase 3: Final Purification

- System: HPLC (Semi-preparative).
- Column: AG MP-1 or strong anion exchange.
- Elution: Trifluoroacetic acid (TFA) or Ammonium formate gradient.
- Storage: Aliquot and store at -80°C, protected from light.

Characterization and Quality Control

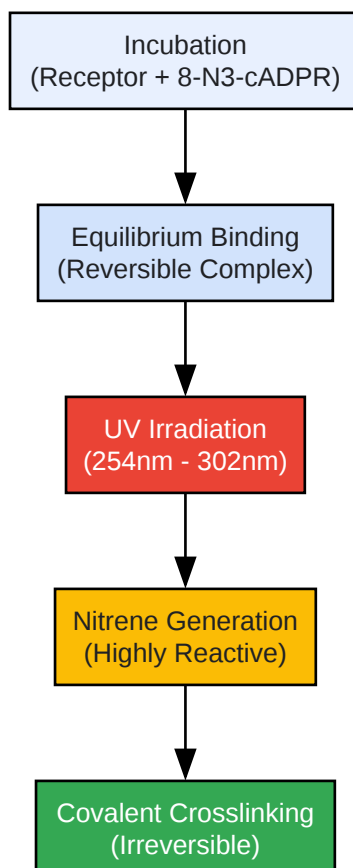
Every batch must be self-validated using the following parameters.

Parameter	Method	Expected Result
Purity	HPLC (C18, MeOH/Buffer)	Single peak (>95%)
Identity	UV Spectroscopy	~281 nm (distinct from cADPR ~259 nm)
Structure	¹ H-NMR	Absence of nicotinamide protons; shift in H8 proton
Function	Bioassay (Sea Urchin Egg)	Inhibition of cADPR-induced Ca ²⁺ release

Photoaffinity Labeling Protocol

This protocol describes the identification of cADPR binding proteins in tissue homogenates (e.g., sea urchin eggs, Jurkat T-cells).

Mechanism of Action



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Figure 2: Mechanism of photoaffinity labeling. UV energy converts the aryl azide into a nitrene, which inserts into the receptor protein backbone.

Experimental Steps

- Preparation: Prepare microsomes or cytosolic fractions in Binding Buffer (250 mM Sucrose, 20 mM HEPES, pH 7.2).
- Incubation:
 - Add [³²P]-8-N3-cADPR (if radiolabeled) or 8-N3-cADPR (for mass spec).
 - Concentration: 10–100 nM.
 - Control: Include a sample with 1000-fold excess non-labeled cADPR to define specific binding.
 - Incubate for 30 mins on ice in the dark.
- Photoactivation:
 - Transfer samples to a chilled 96-well plate or open tube.
 - Irradiate with UV light (UV Stratalinker or handheld lamp).
 - Wavelength: 254 nm (high energy, fast) or 302 nm (less protein damage).
 - Duration: 1–5 minutes at <5 cm distance.
- Analysis:
 - Precipitate proteins with TCA (Trichloroacetic acid).
 - Resuspend in Laemmli buffer.
 - Run SDS-PAGE.

- Detection: Autoradiography (for ^{32}P) or Western Blot/Mass Spec.

Key Findings

- Sea Urchin Eggs: Labels proteins at 100 kDa and 140 kDa.[1]
- Specificity: Labeling is protected by cADPR but not by ATP, ADP-ribose, or IP_3 , confirming specificity to the cADPR signaling pathway.[1]

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Sources

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